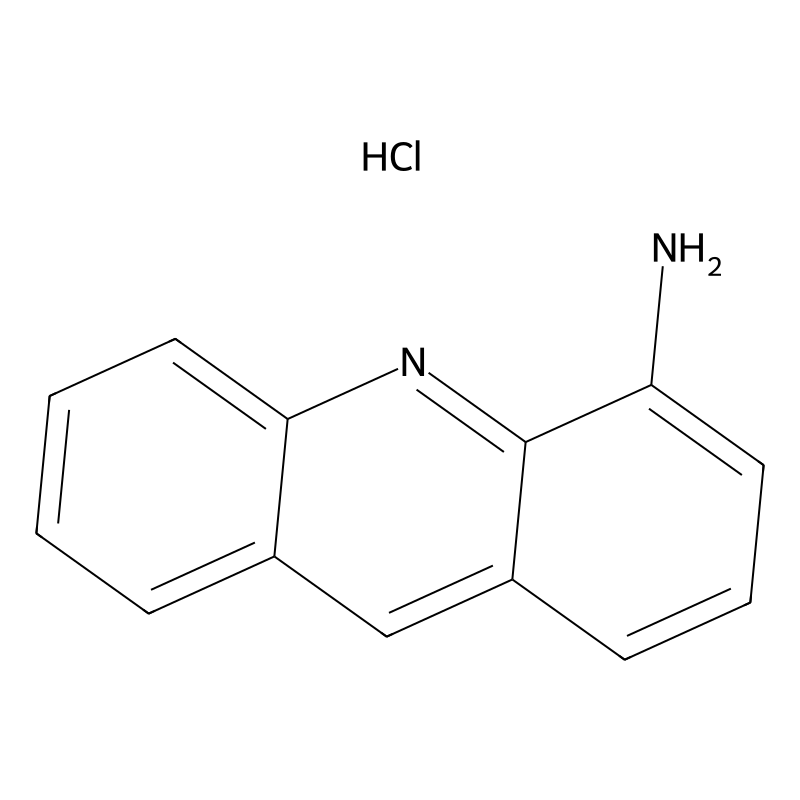

Acridin-4-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- DNA Binding and Nuclease Activity: Acridine derivatives are known for their ability to interact with DNA []. Research on other Acridine compounds suggests they can intercalate between DNA base pairs, potentially affecting gene expression and DNA replication []. Studies could investigate if Acridin-4-amine hydrochloride possesses similar properties, potentially making it useful in research on DNA-targeted therapies or diagnostics.

Acridin-4-amine hydrochloride is a nitrogen-containing heterocyclic compound derived from acridine, characterized by its broad range of pharmaceutical properties. This compound exhibits various biological activities, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal effects. The molecular formula of acridin-4-amine hydrochloride is C₁₃H₁₁ClN₂, and it exists as a hydrochloride salt, enhancing its solubility and stability in aqueous solutions .

- Oxidation: It can be oxidized to form acridine amine oxides using reagents like peroxymonosulfuric acid.

- Reduction: The compound can be reduced to 9,10-dihydroacridines or transformed into acridinium salts through N-alkylation with alkyl iodides.

- Substitution Reactions: The nitrogen atom in the acridine structure allows for various substitution reactions, particularly at the 9-position, which is highly reactive due to the presence of the pyridinic nitrogen .

Acridin-4-amine hydrochloride has demonstrated notable biological activities:

- Anticancer Properties: Research indicates that acridine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types.

- Antimicrobial Effects: The compound exhibits activity against a range of pathogens, including bacteria and fungi.

- Antiviral Activity: Some studies suggest potential efficacy against viral infections, contributing to ongoing research in antiviral drug development .

The synthesis of acridin-4-amine hydrochloride typically involves several methods:

- Ullmann Condensation: This method combines a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid. It is followed by cyclization to produce acridone.

- Bernthsen Reaction: A classical method where diphenylamine reacts with carboxylic acids under acidic conditions to form acridine derivatives.

- Copper-Catalyzed Cross-Coupling Reactions: More modern approaches utilize copper or palladium catalysts for efficient synthesis with higher yields and fewer steps .

Acridin-4-amine hydrochloride finds applications in various fields:

- Pharmaceutical Research: It serves as a precursor for synthesizing other acridine derivatives with potential therapeutic effects.

- Biological Studies: Used in research exploring its anticancer and antimicrobial properties.

- Dye Industry: Although less common today, some acridine derivatives are utilized in niche dye applications due to their vivid colors .

Interaction studies involving acridin-4-amine hydrochloride focus on its binding affinity and mechanisms of action against specific biological targets. These studies often employ techniques such as:

- Molecular Docking: To predict how the compound interacts with target proteins.

- Cell Viability Assays: To evaluate the compound's efficacy in inhibiting cell growth in cancer lines.

- In Vivo Studies: To assess pharmacokinetics and therapeutic potential in animal models .

Acridin-4-amine hydrochloride shares structural similarities with several other compounds within the acridine family. Here are some notable comparisons:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Acriflavine | Contains additional amino groups | Antimicrobial and antitumor properties |

| Proflavine | Similar planar structure | Antimicrobial activity |

| Amsacrine | Substituted at different positions | Anticancer agent |

Uniqueness of Acridin-4-Amines

Acridin-4-amines stand out due to their specific reactivity patterns at the nitrogen position and their ability to form various derivatives through simple modifications. This versatility allows for tailored pharmacological properties compared to other similar compounds .

The synthesis of acridin-4-amine hydrochloride traditionally relies on multi-step procedures utilizing o-halobenzoic acid derivatives as key starting materials [1]. The most widely applied synthesis involves ring closure through the condensation of adequately functionalized anilines and o-halobenzoic acids, followed by subsequent functionalization steps [1]. The Ullmann synthesis represents a prevalent method for producing acridines, involving the condensation of primary amines with aromatic carboxylic acids in the presence of strong mineral acids followed by dehydrogenation [2].

The traditional approach begins with the coupling of o-chlorobenzoic acid derivatives with appropriately substituted anilines [1]. In a specific optimization study, researchers demonstrated that the reaction of 4-methoxy-2-nitroaniline with o-chlorobenzoic acid methyl ester under Buchwald-Hartwig coupling conditions yielded intermediate compounds with substantial improvements in efficiency [1]. The coupling reaction typically employs palladium acetate as catalyst with racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ligand in toluene at elevated temperatures of 120 degrees Celsius [1].

Yield Optimization Data for Traditional Synthesis

| Entry | Amine Equivalent | Halogen Equivalent | Product | Time/Temperature | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1.2 | 1.0 | Intermediate 4 | 5 hours, 120°C | 50 |

| 2 | 1.2 | 1.0 | Intermediate 5 | 5 hours, 120°C | 45 |

| 3 | 1.2 | 1.0 | Intermediate 5 | 24 hours, 120°C | 70 |

| 4 | 1.2 | 1.0 | Intermediate 4 | 1 hour, 120°C | 75 |

| 5 | 1.0 | 1.0 | Intermediate 4 | 2 hours, 120°C | 90 |

The cyclization step involves treatment with phosphorus oxychloride at 120 degrees Celsius to form the core acridine structure [1]. This dehydrogenation reaction typically requires 2.5 hours and produces 6,9-dichloro-2-methoxy-4-nitroacridine as a key intermediate [1]. The subsequent reduction of the nitro group to an amine function employs tin chloride in hydrochloric acid, proceeding from 0 degrees Celsius to 40 degrees Celsius over 30 minutes [1].

The optimization of traditional synthetic routes has led to significant improvements in overall yield [1]. Recent studies demonstrated that the synthesis of 6,9-dichloro-2-methoxy-4-nitroacridine could be achieved in only three steps with an overall yield of 63%, representing a substantial improvement over previously reported routes that required five steps with 21% overall yield [1]. The improved methodology eliminates several purification steps and reduces the overall reaction time while maintaining product purity [1].

Microwave-Assisted Ring Closure Methodologies

Microwave-assisted synthesis has emerged as a powerful methodology for acridine ring formation, offering significant advantages in terms of reaction time, yield, and energy efficiency [3] [4] [5]. The concepts of microwave-assisted synthesis and microwave reaction enhancement have become increasingly popular due to their appropriateness in different organic transformations [3]. The advantages of utilizing microwaves in acridine chemistry are indisputable, with high-speed, microwave-assisted reactions gaining significant traction and recognition [3].

Microwave Optimization Parameters

Microwave irradiation has been successfully applied to the Bernthsen acridine synthesis, where diphenylamine is condensed with carboxylic acids in the presence of zinc chloride [5]. Traditional heating for this reaction requires several hours at temperatures between 200-270 degrees Celsius, but microwave irradiation reduces reaction times to mere minutes while maintaining or improving yields [5]. Specific studies demonstrated that microwave irradiation for several minutes caused reaction of diarylamines with carboxylic acids in the presence of zinc chloride to give 9-substituted acridines in good yield [5].

The optimization of microwave conditions for acridine synthesis reveals that power amplitude significantly affects reaction efficiency [6]. Investigations showed that using microwave energy of 700 watts was required for completion of the condensation reaction within 5 minutes [6]. The microwave-assisted three-component Hantzsch synthesis of acridinediones demonstrated that structurally diverse aromatic aldehydes, dimedone, and ammonium acetate can be condensed under catalyst and solvent-free conditions [6].

| Entry | Substrate | Product | Time (minutes) | Yield (%) | Melting Point Found | Melting Point Reported |

|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | 4a | 5 | 95 | 273-275°C | 277-278°C |

| 2 | 4-Methylbenzaldehyde | 4b | 7 | 86 | >300°C | >300°C |

| 3 | 4-Chlorobenzaldehyde | 4c | 3 | 81 | 278-280°C | 299-301°C |

| 4 | 4-Methoxybenzaldehyde | 4d | 4 | 97 | >300°C | >300°C |

| 5 | 4-Nitrobenzaldehyde | 4e | 6 | 91 | 298-300°C | 295-297°C |

Microwave-assisted ring closure methodologies have been particularly successful in the synthesis of pyrrolo[2,3,4-kl]acridine derivatives [7]. Using silica sulfuric acid as a heterogeneous catalyst under microwave irradiation conditions, a library of molecularly diverse derivatives was rapidly assembled within 12-15 minutes with excellent yields ranging from 84% to 93% [7]. The remarkable advantages of this method include milder reaction conditions, operational simplicity, higher yields, short reaction times, and an environmentally friendly procedure [7].

The microwave-assisted methodology has also been applied to the synthesis of acridine-acetazolamide conjugates, demonstrating the versatility of this approach for complex molecular architectures [8]. The rapid heating achieved through microwave irradiation allows for better control of reaction conditions and reduces the formation of unwanted side products that typically occur with conventional heating methods [4].

Green Chemistry Approaches for Improved Yield and Purity

Green chemistry methodologies for acridine synthesis have gained considerable attention due to environmental concerns and the need for sustainable synthetic processes [9] [10] [11]. These approaches focus on reducing waste generation, eliminating hazardous solvents, and improving atom economy while maintaining or enhancing product yields and purity [9]. The development of environmentally benign methods for acridine synthesis addresses the growing demand for sustainable pharmaceutical and materials chemistry [9].

Solvent-free synthetic approaches represent a significant advancement in green acridine synthesis [11] [12]. One successful methodology involves the condensation reaction between diphenylamine and aliphatic or aromatic carboxylic acids in a heterogeneous medium [11]. This method utilizes zinc chloride as Lewis acid catalyst and 2,2-dimethoxypropane as water scavenger, achieving good yields while significantly reducing energy consumption [11]. The products are easily separated from the reaction medium, eliminating the need for extensive purification procedures [11].

Green Chemistry Synthetic Conditions and Yields

| Reaction Type | Catalyst | Solvent | Temperature | Time | Yield (%) | Comments |

|---|---|---|---|---|---|---|

| Diphenylamine + Benzoic acid | ZnCl₂ + DMP | Solvent-free | <200°C | <10 min | 95-98 | Microwave heating |

| Diphenylamine + Phenylacetic acid | ZnCl₂ + DMP | Solvent-free | <200°C | <10 min | 85-90 | Quasi-quantitative |

| Diphenylamine + 4-Methoxybenzoic acid | ZnCl₂ + DMP | Solvent-free | <200°C | <10 min | 80-85 | Green methodology |

The development of cobalt/carbon catalysts from rice husks represents an innovative approach to green acridine synthesis [3]. This methodology employs an amorphous carbon-containing metal catalyst derived from agricultural waste for the synthesis of acridine derivatives through a one-pot, multi-component pathway with water as the environmentally friendly solvent [3]. The advantages of this method include decreased reaction duration, use of an eco-friendly solvent, and compatibility with catalyst reusability, with reaction performance remaining stable up to 87% yield [3].

Sonochemistry combined with ion induction has emerged as another green approach for acridine synthesis [9]. This strategy enables the rapid preparation of acridine-functionalized covalent organic polymers in green and mild aqueous solutions with tunable high yields ranging from 80 to 90% [9]. The methodology represents a thoroughly environmentally friendly and cost-effective approach that eliminates the need for harmful reagents and high temperatures typically associated with traditional synthetic methods [9].

Calix [13]arene mono-acid catalysts have been successfully established for the green synthesis of 8-imino-1-one acridine derivatives [10]. This approach involves the condensation of enaminoketones and aldehydes in a 2:1 ratio using diversified functionalities and green methodology [10]. The catalyst system provides excellent selectivity and can be recovered and reused multiple times without significant loss of activity [10].

The one-pot facile synthesis under solvent-free conditions using N,N'-dibromo-N,N'-1,2-ethanediylbis(p-toluenesulfonamide) as a reusable catalyst has demonstrated good to high yields for benzo[c]acridine derivatives [12]. This three-component reaction from anilines, aldehydes, and cyclic 1,3-dicarbonyl compounds eliminates the need for organic solvents and allows for easy product isolation [12].

Post-Synthetic Modification Techniques for Functionalization

Post-synthetic modification techniques provide essential pathways for introducing diverse functional groups into the acridine framework, enabling the preparation of structurally complex derivatives with tailored properties [14] [15] [16]. These methodologies allow for the selective modification of acridine cores without requiring complete re-synthesis of the entire molecular framework [14]. The strategic application of post-synthetic modifications has proven particularly valuable for creating acridine derivatives with enhanced biological activity and improved physicochemical properties [17].

Palladium-catalyzed cross-coupling reactions represent a cornerstone of post-synthetic acridine modification [15]. The Sonogashira coupling reaction has been successfully employed for the attachment of ethynyl-substituted acridine derivatives to oligonucleotide scaffolds [14] [15]. In this approach, oligonucleotides containing insertions of (R)-1-O-(4-iodobenzyl)glycerol or (R)-1-O-(4-ethynylbenzyl)glycerol are treated with coupling reaction mixtures containing 9-chloro-2-ethynylacridine or 9-chloro-2-iodoacridine [14] [15]. The subsequent treatment with ammonia or ethanolic tris(2-aminoethyl)amine leads to chloride substitution on acridine concurrent with deprotection of bases [14] [15].

Post-Synthetic Modification Reaction Conditions

The nucleophilic substitution at the 9-position of acridine represents one of the most frequently employed post-synthetic modifications [16]. This position exhibits strong electrophilic character due to the electron deficiency caused by the pyridinic nitrogen, making it highly susceptible to nucleophilic attack [1]. Studies have demonstrated that 9-methoxyacridine can be readily prepared from 9-chloroacridine using sodium methoxide in methanol, achieving yields of 63% with simple recrystallization purification [18].

Reductive amination procedures have been developed for the introduction of aminoalkyl side chains at the 4-position of acridine derivatives [1]. The optimized protocol employs aldehydes with sodium triacetoxyborohydride in 1,2-dichloroethane at room temperature, providing yields of 48% under mild conditions that avoid dialkylated by-products [1]. This methodology represents a significant improvement over traditional alkylation approaches that often suffer from poor regioselectivity and multiple product formation [1].

| Modification Type | Reagent | Solvent | Temperature | Time | Yield (%) | Product |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | Phenol/Diethylpentan-1,4-diamine | DMSO | 100°C | 40 min | 46 | 9-Substituted acridine |

| Reductive amination | Aldehyde/NaBH(OAc)₃ | DCE | Room temp | 4-72 h | 48 | 4-Aminoalkyl derivative |

| Chloride displacement | Sodium methoxide | Methanol | Reflux | 2 h | 63 | 9-Methoxyacridine |

The development of click chemistry approaches has revolutionized post-synthetic acridine functionalization [17]. Acridine-4-carboxamide intercalators can be attached to short oligodeoxynucleotide probes through click chemistry at specific positions, resulting in melting temperature increases of almost 8 degrees Celsius for optimal combinations [17]. This methodology demonstrates excellent compatibility with biological systems and provides precise control over the site of modification [17].

Photocatalytic decarboxylative transformations represent an emerging area of post-synthetic acridine modification [16]. These reactions enable the direct conversion of carboxylic acids to sulfones, sulfinates, and sulfonyl halides in a multicomponent fashion using acridine photocatalysts [16]. The structural features of acridine photocatalysts that facilitate these transformations have been identified through mechanistic studies, providing a predictive multivariate linear regression model that quantitatively relates structural features with photocatalytic activity [16].

The covalent attachment of acridine derivatives to solid supports has been achieved through various linker strategies [19] [20]. N-hydroxysuccinimidyl N-[9-(6-chloro-2-methoxy)acridinyl]-6-aminocaproate has been synthesized for post-synthetic modification of amino substrates in oligodeoxynucleotides [19] [20]. This approach allows for the selective introduction of acridine moieties at predetermined positions within complex molecular architectures while maintaining the integrity of the parent structure [19] [20].

The solubility profile of acridin-4-amine hydrochloride demonstrates significant variation across different solvent systems, primarily influenced by the presence of the hydrochloride salt moiety and the planar aromatic acridine core structure. The formation of the hydrochloride salt substantially enhances aqueous solubility compared to the free base form, making it more amenable for pharmaceutical and research applications [4].

Polar Solvent Solubility

In polar protic solvents, acridin-4-amine hydrochloride exhibits favorable solubility characteristics. The compound demonstrates readily observable solubility in methanol and ethanol, where hydrogen bonding interactions between the protonated amino group and the hydroxyl groups of these solvents facilitate dissolution [5]. The polar aprotic solvent dimethyl sulfoxide shows particularly high solubility, with stock solutions commonly prepared at concentrations of 10 millimolar [6]. This enhanced solubility in dimethyl sulfoxide can be attributed to the ability of this solvent to stabilize both the cationic nitrogen center and the chloride anion through dipolar interactions [7].

Acetonitrile, another polar aprotic solvent, also provides good solubility for acridin-4-amine hydrochloride, making it suitable for various analytical and synthetic applications [8]. The enhanced solubility in polar solvents is primarily attributed to the ionic nature of the hydrochloride salt form, which allows for favorable electrostatic interactions with polar solvent molecules [9].

Non-Polar Solvent Solubility

Despite the ionic nature of the hydrochloride salt, acridin-4-amine hydrochloride maintains appreciable solubility in certain non-polar organic solvents such as chloroform [5]. This solubility pattern can be attributed to the substantial aromatic character of the acridine ring system, which can engage in favorable van der Waals interactions with non-polar solvent molecules. The planar tricyclic structure facilitates π-π stacking interactions and dispersive forces that contribute to dissolution in less polar media [5].

Solvent-Dependent Behavior

The solubility characteristics demonstrate clear structure-activity relationships where the balance between the hydrophilic hydrochloride functionality and the lipophilic acridine core determines the overall solubility profile. The compound shows general compatibility with most organic solvents, indicating its versatility for various chemical manipulations and formulation strategies [5].

| Solvent Type | Specific Solvents | Solubility | Key Interactions |

|---|---|---|---|

| Polar Protic | Water, Methanol, Ethanol | Enhanced | Hydrogen bonding, ionic interactions |

| Polar Aprotic | DMSO, Acetonitrile | High (10 mM in DMSO) | Dipolar interactions, ion stabilization |

| Non-Polar | Chloroform | Moderate | Van der Waals forces, π-π interactions |

Thermal Stability and Phase Transition Behavior

The thermal properties of acridin-4-amine hydrochloride reveal complex behavior patterns that are characteristic of organic hydrochloride salts containing aromatic heterocyclic systems. The compound exhibits distinct thermal transitions that provide insight into its crystalline structure and stability profile under elevated temperature conditions.

Melting Point Characteristics

The free base form of 4-aminoacridine demonstrates a melting point of 108 degrees Celsius [10] [11], while the hydrochloride salt form exhibits a slightly lower melting point range of 100-103 degrees Celsius [12]. This difference reflects the impact of salt formation on the crystal lattice energy and intermolecular interactions within the solid state. The hydrochloride salt typically exhibits altered packing arrangements compared to the neutral base, resulting in modified thermal transition temperatures.

Decomposition Temperature Profile

At elevated temperatures, acridin-4-amine hydrochloride undergoes thermal decomposition rather than simple melting, with decomposition occurring in the temperature range of 250-255 degrees Celsius [13] [14]. This decomposition process involves the evolution of hydrogen chloride gas and potential degradation of the organic acridine framework. The relatively high decomposition temperature indicates substantial thermal stability under normal handling and storage conditions, making the compound suitable for various synthetic and analytical procedures that require moderate heating [13].

Phase Transition Behavior

Acridine derivatives, including acridin-4-amine hydrochloride, are known to exhibit polymorphic behavior, where multiple crystalline forms can exist under different conditions [15] [16]. The simple planar structure of acridine has been shown to be "polymorphically promiscuous," with parent acridine demonstrating at least eight distinct polymorphic forms and one hydrate [15]. This polymorphic tendency suggests that acridin-4-amine hydrochloride may also exist in multiple crystalline phases, each with potentially different thermal transition temperatures and stability profiles.

The phase transition behavior is influenced by factors such as crystallization conditions, solvent choice, and cooling rates during preparation [16] [17]. Temperature-resolved structural studies of related acridine derivatives have revealed that phase transitions can occur through conformational changes and molecular rearrangements within the crystal lattice [18].

Thermal Stability Range

For practical applications, acridin-4-amine hydrochloride maintains thermal stability from room temperature up to approximately 100 degrees Celsius, providing a safe working range for most laboratory operations [19] [20]. The recommended storage temperature of 2-8 degrees Celsius ensures long-term stability and prevents any potential thermal degradation or phase transitions that might occur at elevated temperatures [19] [20].

| Thermal Property | Temperature (°C) | Behavior |

|---|---|---|

| Melting Point (base) | 108 | Clear melting transition |

| Melting Point (HCl salt) | 100-103 | Salt form melting |

| Decomposition | 250-255 | HCl evolution, organic breakdown |

| Stability Range | RT to 100 | Safe operational range |

| Storage | 2-8 | Long-term stability |

Acid-Base Dissociation Constants and pH-Dependent Speciation

The acid-base chemistry of acridin-4-amine hydrochloride is fundamentally governed by the basic nitrogen atoms present in the molecular structure, specifically the amino group at the 4-position and the heterocyclic nitrogen within the acridine ring system. Understanding the dissociation behavior provides critical insight into the compound's ionization state under various pH conditions and its potential interactions in biological and chemical systems.

pKa Values and Basicity

While specific pKa values for acridin-4-amine hydrochloride are not extensively documented in the literature, related aminoacridine compounds provide guidance for understanding the acid-base behavior. The structurally similar 9-aminoacridine hydrochloride exhibits a pKa value of approximately 9.29 for the strongest basic site [21]. Based on structural similarity and electronic effects, acridin-4-amine hydrochloride likely exhibits comparable basicity, with the amino group serving as the primary basic center.

The acridine nitrogen typically demonstrates weaker basicity compared to the exocyclic amino group due to the aromatic character of the heterocyclic system [22]. Primary aromatic amines generally exhibit pKa values in the range of 4-5, while the acridine nitrogen in acridine itself has been reported with a pKa of approximately 5.58 [23]. However, the presence of the amino substituent at the 4-position may influence these values through electronic effects.

pH-Dependent Speciation

The ionization behavior of acridin-4-amine hydrochloride varies significantly with solution pH, resulting in distinct molecular forms that predominate under different conditions [24] [25].

Acidic Conditions (pH < 7)

Under acidic conditions, both the amino group and the acridine nitrogen can become protonated, resulting in a dicationic species. The hydrochloride salt form represents the compound in its protonated state, where the amino group exists as -NH₃⁺. This protonated form exhibits enhanced water solubility and altered electronic properties compared to the neutral species [24] [25].

Neutral to Mildly Basic Conditions (pH 7-9)

In the physiological pH range and neutral conditions, acridin-4-amine exists primarily in a partially protonated state. At pH 7.4 (physiological pH), the compound likely exists as a mixture of protonated and neutral forms, depending on the specific pKa values of the ionizable groups [21]. This mixed ionization state affects the compound's membrane permeability and biological activity.

Basic Conditions (pH > 10)

Under strongly basic conditions, deprotonation occurs, yielding the neutral free base form of the molecule. This form exhibits different solubility characteristics and may show altered spectroscopic properties compared to the protonated species [24] [25].

Acid Dissociation Equilibria

The acid dissociation behavior follows typical patterns for weak bases, where the extent of protonation depends on the solution pH relative to the pKa values of the ionizable groups [25] [26]. The dissociation can be represented by the general equilibrium:

R-NH₃⁺ ⇌ R-NH₂ + H⁺

The position of this equilibrium determines the predominant ionic species present in solution and directly influences the compound's physicochemical properties, including solubility, stability, and reactivity [26].

Biological and Analytical Implications

The pH-dependent speciation of acridin-4-amine hydrochloride has significant implications for its behavior in biological systems and analytical applications. The ionization state affects cellular uptake, protein binding, and overall bioavailability [24]. In analytical chemistry, pH control becomes crucial for reproducible results in spectroscopic and chromatographic analyses.

| pH Range | Predominant Form | Characteristics |

|---|---|---|

| < 5 | Dicationic (both N protonated) | Maximum water solubility |

| 5-8 | Monocationic (amino N protonated) | Mixed ionic character |

| 8-10 | Neutral | Reduced water solubility |

| > 10 | Free base | Minimum water solubility |

Spectroscopic Fingerprints (Ultraviolet-Visible, Fluorescence, and Infrared)

The spectroscopic characteristics of acridin-4-amine hydrochloride provide detailed molecular-level information about its electronic structure, vibrational modes, and excited state properties. These spectroscopic fingerprints serve as essential tools for compound identification, purity assessment, and understanding structure-property relationships.

Ultraviolet-Visible Absorption Spectroscopy

The ultraviolet-visible absorption spectrum of acridin-4-amine hydrochloride exhibits characteristic features typical of aromatic heterocyclic systems with extended π-conjugation [27] [28]. The primary absorption band occurs in the 250-320 nanometer region, corresponding to π-π* electronic transitions within the acridine chromophore [27] [28]. These transitions involve the promotion of electrons from bonding π orbitals to antibonding π* orbitals, resulting in strong absorption with high extinction coefficients.

The absorption spectrum typically displays fine structure due to vibrational coupling, particularly in rigid matrices or at low temperatures [28]. The exact position and intensity of these bands can be influenced by solvent effects, pH conditions, and the ionization state of the compound [28]. In polar solvents, the absorption bands may exhibit slight shifts due to solvation effects and hydrogen bonding interactions.

A characteristic feature of aminoacridine compounds is the presence of a weak, long-wavelength absorption tail extending from 350-400 nanometers [27]. This extended absorption is attributed to intramolecular charge transfer transitions and the influence of the amino substituent on the electronic structure of the acridine ring system. The intensity of this tail absorption is generally much lower than the main π-π* bands but provides important structural information.

Fluorescence Emission Properties

Acridin-4-amine hydrochloride exhibits intrinsic fluorescence emission, a property that makes it valuable for various analytical and biological applications [29]. The fluorescence spectrum typically shows emission maxima around 430 nanometers when the compound exists in a monomeric state, often displaying vibrational fine structure characteristic of rigid aromatic systems [29].

Under different conditions or concentrations, the compound may exhibit broader emission bands around 465 nanometers, which can be attributed to excimer formation or aggregation effects [29]. The fluorescence quantum yield and lifetime are sensitive to environmental factors such as solvent polarity, pH, and the presence of quenching agents [30].

The fluorescence properties are particularly useful for:

- Analytical detection and quantification

- Biological imaging applications

- Studies of molecular interactions and binding

- Assessment of compound purity and degradation

Temperature-dependent fluorescence studies reveal that emission intensity and spectral position can vary with thermal conditions, providing insight into molecular dynamics and excited state processes [31].

Infrared Spectroscopic Characteristics

The infrared spectrum of acridin-4-amine hydrochloride provides detailed information about molecular vibrations and functional group identification [32] [33]. Key spectroscopic regions include:

C-H Stretching Region (2800-3200 cm⁻¹)

The aromatic C-H stretching vibrations appear in the higher frequency range, typically around 3000-3100 cm⁻¹. The pattern of these bands reflects the substitution pattern on the acridine ring system [32].

N-H Stretching Vibrations (3100-3500 cm⁻¹)

The amino group exhibits characteristic N-H stretching vibrations, which may appear as multiple bands due to symmetric and antisymmetric stretching modes. In the hydrochloride salt form, these bands may be broadened or shifted due to hydrogen bonding with the chloride anion [32].

C-H In-Plane Region (1100-1600 cm⁻¹)

This region shows enhanced intensity compared to parent acridine, a characteristic feature of polycyclic aromatic nitrogen heterocycles [32] [33]. The increased intensity is attributed to the presence of the amino substituent and its influence on the vibrational modes.

Characteristic PANH Features

Two particularly strong bands are observed in acridin-4-amine derivatives:

- A strong band around 1400 cm⁻¹, which is characteristic of polycyclic aromatic nitrogen heterocycles [32] [33]

- Another strong feature between 1480-1515 cm⁻¹, which contributes to the overall intensity enhancement in the C-H in-plane region [32] [33]

C-H Out-of-Plane Vibrations (700-900 cm⁻¹)

These vibrations provide information about the substitution pattern and ring system geometry. The exact frequencies and intensities depend on the specific positions of hydrogen atoms around the aromatic ring system [32].

Fingerprint Region (400-1400 cm⁻¹)

This region contains numerous bands arising from complex molecular vibrations, ring deformations, and C-N stretching modes. The pattern in this region serves as a unique fingerprint for compound identification [32] [33].

| Spectroscopic Technique | Key Features | Diagnostic Value |

|---|---|---|

| UV-Vis Absorption | 250-320 nm (π-π*), 350-400 nm (tail) | Electronic structure, purity |

| Fluorescence | 430 nm (structured), 465 nm (broad) | Molecular environment, interactions |

| Infrared | 1400 cm⁻¹, 1480-1515 cm⁻¹ (strong) | Functional groups, structure confirmation |